molecular formula C7H11NO3 B3390821 3-Acetamidocyclobutane-1-carboxylic acid CAS No. 1248563-70-3

3-Acetamidocyclobutane-1-carboxylic acid

Cat. No.: B3390821
CAS No.: 1248563-70-3
M. Wt: 157.17 g/mol
InChI Key: HWBCQIAPJGSVJG-UHFFFAOYSA-N
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Description

3-Acetamidocyclobutane-1-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids It features a cyclobutane ring substituted with an acetamido group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamidocyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the cyclization of 3-aminocyclobutanecarboxylic acid with acetic anhydride can yield the desired compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acid chloride, which can then undergo further substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Acetamidocyclobutane-1-carboxylic acid is used as a building block in organic synthesis. Its unique cyclobutane ring structure makes it valuable for constructing complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and therapeutic potential.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetamidocyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the cyclobutane ring can undergo strain-release reactions, which can be exploited in various chemical transformations.

Comparison with Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the acetamido group, making it less versatile in certain reactions.

    3-Aminocyclobutane-1-carboxylic acid: Contains an amino group instead of an acetamido group, leading to different reactivity and applications.

    N-Acetylcyclobutane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

Uniqueness: 3-Acetamidocyclobutane-1-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups provides a distinct reactivity profile and makes the compound valuable for various synthetic and research applications.

Properties

IUPAC Name

3-acetamidocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4(9)8-6-2-5(3-6)7(10)11/h5-6H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBCQIAPJGSVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248563-70-3
Record name 3-acetamidocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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